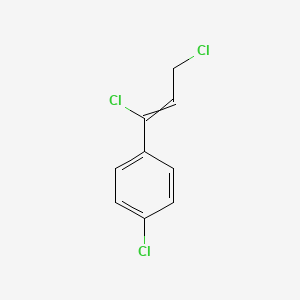
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene is an organochlorine compound characterized by the presence of a benzene ring substituted with a chloro group and a 1,3-dichloroprop-1-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 1,3-dichloropropene with chlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to act as a precursor for more active compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include disruption of cellular signaling and metabolic processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene can be compared with other similar compounds such as:
1,3-Dichloropropene: A related compound used primarily as a pesticide. It shares similar reactivity but differs in its specific applications and chemical properties.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
Chlorobenzene: A simpler compound that serves as a starting material for the synthesis of more complex derivatives, including this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81234-46-0 |
|---|---|
Molekularformel |
C9H7Cl3 |
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
1-chloro-4-(1,3-dichloroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-5H,6H2 |
InChI-Schlüssel |
CVRSPQFURPBQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=CCCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

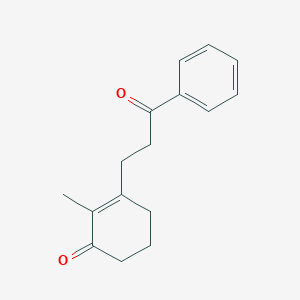
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
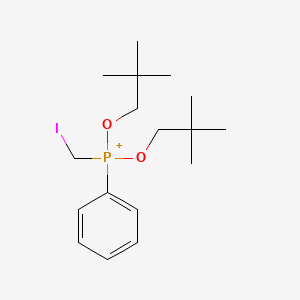

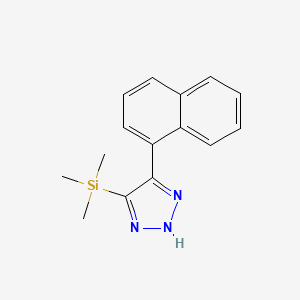
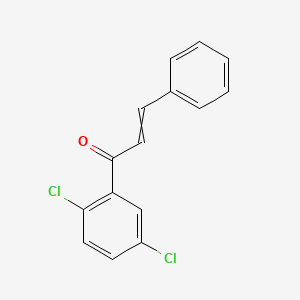
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

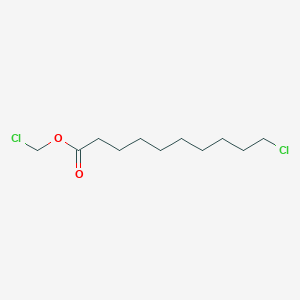
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
